(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and methoxy and benzyloxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; conditions depend on the nature of the nucleophile and the desired product.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- Ethyl acetoacetate .
Uniqueness
(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features. The presence of both methoxy and benzyloxy substituents, along with the thiazolidinone ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H15NO3S2 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO3S2/c1-21-14-8-7-13(10-16-17(20)19-18(23)24-16)9-15(14)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20,23)/b16-10- |
InChI Key |
OBOGKHGUGFMYAS-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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